tert-Butyl 10-fluorodecanoate
Description
tert-Butyl 10-fluorodecanoate is a fluorinated ester derivative of decanoic acid, featuring a tert-butyl ester group at one terminus and a fluorine atom at the 10th carbon position. Fluorinated alkyl chains are known to enhance metabolic stability, lipophilicity, and bioavailability in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C14H27FO2 |
|---|---|
Molecular Weight |
246.36 g/mol |
IUPAC Name |
tert-butyl 10-fluorodecanoate |
InChI |
InChI=1S/C14H27FO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12H2,1-3H3 |
InChI Key |
CJAPBQGLVZQSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 10-fluorodecanoate can be achieved through esterification reactions. One common method involves the reaction of 10-fluorodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters, including this compound, can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 10-fluorodecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 10-fluorodecanoic acid.
Reduction: 10-fluorodecanol.
Substitution: Products depend on the nucleophile used, such as 10-amino-decanoate or 10-thio-decanoate.
Scientific Research Applications
Chemistry: tert-Butyl 10-fluorodecanoate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, fluorinated compounds like this compound are valuable for studying enzyme interactions and metabolic pathways. The presence of fluorine can enhance the stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 10-fluorodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active fluorodecanoic acid, which can then interact with enzymes and proteins. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
To contextualize tert-Butyl 10-fluorodecanoate, we compare it to structurally related compounds from the evidence, focusing on molecular features, physicochemical properties, and functional roles.
Structural Analogs and Key Differences
Key Observations :
- Fluorine vs. Oxo Groups: The fluorine atom in this compound likely increases electronegativity and lipophilicity compared to oxo-containing analogs (e.g., 10-(tert-Butoxy)-10-oxodecanoic acid). Fluorine’s small atomic radius and strong C-F bond may enhance metabolic resistance and membrane permeability .
- Polarity and Solubility: Compounds with polar substituents (e.g., hydroxyethoxy in tert-Butyl 3-(2-hydroxyethoxy)propanoate) exhibit higher water solubility, whereas tert-butyl esters with nonpolar groups (e.g., fluorodecanoate) are more lipophilic, favoring lipid bilayer penetration .
Q & A
Basic: What are the optimal synthetic routes for tert-butyl 10-fluorodecanoate, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis optimization requires factorial design (e.g., varying catalysts, solvents, temperature) to isolate critical variables. For fluorinated esters like tert-butyl 10-fluorodecanoate, consider:
- Catalyst selection : Compare Lewis acids (e.g., BF₃·Et₂O) vs. enzymatic catalysis for regioselective fluorination .
- Solvent polarity : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates vs. non-polar solvents for steric control .
- Yield quantification : Use GC-MS or ¹⁹F NMR to track fluorinated product purity. Tabulate yields under varying conditions to identify trends .
Advanced: How does the fluorinated alkyl chain in this compound influence its stability under oxidative or hydrolytic conditions compared to non-fluorinated analogs?
Methodological Answer:
Design a comparative stability study:
Hydrolytic stability : Expose the compound to aqueous buffers (pH 3–10) at 37°C. Monitor degradation via HPLC and kinetic modeling (zero/first-order) to calculate half-lives .
Oxidative stability : Use radical initiators (e.g., AIBN) or Fenton’s reagent to simulate oxidative stress. Compare fluorinated vs. non-fluorinated analogs using EPR spectroscopy to detect radical intermediates .
Theoretical framework : Link stability trends to C-F bond strength (485 kJ/mol) and electron-withdrawing effects using DFT calculations (e.g., Gaussian or ORCA software) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Combine complementary techniques:
- ¹H/¹³C NMR : Identify tert-butyl groups (δ 1.2–1.4 ppm for ¹H; δ 25–30 ppm for ¹³C) and ester carbonyl signals (δ 170–175 ppm).
- ¹⁹F NMR : Confirm fluorination position and purity (sharp singlet expected at δ −120 to −220 ppm depending on substitution) .
- IR spectroscopy : Validate ester C=O stretch (~1740 cm⁻¹) and C-F stretches (1000–1400 cm⁻¹). Cross-reference with computational IR spectra (e.g., B3LYP/6-31G*) to resolve ambiguities .
Advanced: How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?
Methodological Answer:
Address contradictions through systematic analysis:
Variable isolation : Replicate disputed experiments while controlling humidity, solvent purity, and inert atmosphere (Ar/N₂) to rule out confounding factors .
Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in the ester group) or kinetic isotope effects (KIE) to distinguish SN1 vs. SN2 pathways .
Data reconciliation : Apply multivariate regression to identify hidden variables (e.g., trace water in solvents) that correlate with divergent results .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Respiratory protection : Use NIOSH-approved OV/AG/P99 respirators if aerosolization occurs .
- Waste disposal : Avoid drain disposal due to fluorinated compounds’ environmental persistence. Use halogen-specific absorbents (e.g., Florisil) for spill containment .
- Toxicity screening : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to establish preliminary safety thresholds .
Advanced: What role does this compound play in modifying lipid bilayer permeability, and how can this be quantified?
Methodological Answer:
Model membranes : Prepare liposomes or Langmuir-Blodgett monolayers doped with the compound. Measure permeability using fluorescent probes (e.g., calcein leakage assays) .
Thermodynamic analysis : Calculate changes in bilayer fluidity via DSC (phase transition temperature shifts) or fluorescence anisotropy (DPH probes) .
Computational modeling : Simulate lipid interactions using MD simulations (GROMACS) to visualize fluorine’s impact on packing density and water penetration .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Protocol standardization : Publish detailed SOPs with exact stoichiometry, reaction times, and purification steps (e.g., column chromatography gradients) .
- Batch consistency : Use qNMR to validate purity across batches and share raw spectral data in supplementary materials .
- Collaborative validation : Engage in interlab studies to identify protocol-sensitive steps (e.g., fluorination efficiency under varying humidity) .
Advanced: Can this compound serve as a precursor for fluorinated surfactants with low bioaccumulation potential?
Methodological Answer:
Surfactant synthesis : Hydrolyze the tert-butyl group to generate 10-fluorodecanoic acid, then couple with PEG amines. Characterize CMC values via surface tension measurements .
Bioaccumulation assays : Measure logP values (octanol-water partitioning) and use quantitative structure-activity relationship (QSAR) models to predict environmental persistence .
Comparative analysis : Benchmark against perfluorooctanoic acid (PFOA) to assess improvements in biodegradability (e.g., OECD 301F tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
